Enhanced Aqueous Solubility
The hydrochloride salt of (4-((dimethylamino)methyl)phenyl)boronic acid (CAS 938465-64-6) is predicted to exhibit significantly higher aqueous solubility than the corresponding free acid (CAS 70799-12-1). Computational solubility models (ESOL) estimate the free acid's aqueous solubility at 1.31 mg/mL (0.0061 mol/L), classifying it as 'moderately soluble' . While direct experimental solubility data for the hydrochloride salt are not available from the current sources, salt formation with a basic amine (pKa ~8-9) via HCl is a well-established strategy to enhance aqueous solubility by orders of magnitude due to ionization and increased polarity [1]. This class-level inference suggests that the hydrochloride salt is a more suitable reagent for aqueous Suzuki-Miyaura coupling conditions or bioconjugation reactions requiring water solubility [2].
| Evidence Dimension | Predicted aqueous solubility |
|---|---|
| Target Compound Data | Not reported for hydrochloride salt |
| Comparator Or Baseline | Free acid (CAS 70799-12-1) predicted solubility 1.31 mg/mL (ESOL model) |
| Quantified Difference | Predicted enhancement due to salt formation (class-level) |
| Conditions | Computational prediction (ESOL); aqueous solution |
Why This Matters
Higher aqueous solubility can improve reaction homogeneity and yield in aqueous Suzuki couplings, and simplifies handling in aqueous biological assays.
- [1] Berge, S. M., Bighley, L. D., & Monkhouse, D. C. (1977). Pharmaceutical salts. Journal of Pharmaceutical Sciences, 66(1), 1-19. View Source
- [2] Kuujia. Cas no 938465-64-6 ({4-[(dimethylamino)methyl]phenyl}boronic acid hydrochloride). Kuujia.com. View Source
